(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate
Overview
Description
(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate: is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with hydroxyl groups at the 3 and 4 positions and a benzyl ester at the 1 position. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction. This reaction uses a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction conditions are carefully controlled to ensure high stereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process typically includes steps such as crystallization to separate diastereomers and catalytic hydrogenation to reduce intermediates .
Chemical Reactions Analysis
Types of Reactions: (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ester group can produce benzyl alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules that can interact with various biological targets .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential, including their use as precursors for drug development .
Industry: Industrially, this compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis .
Mechanism of Action
The mechanism of action of (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the benzyl ester moiety allow it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Piperine: A compound found in black pepper, known for its bioactivity and use in traditional medicine.
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar heterocyclic structure and are studied for their biomedical applications.
Uniqueness: (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
benzyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-11-6-7-14(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUMISHXYWFZCE-VXGBXAGGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1O)O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.